molecular formula C6H15NO2 B2384808 2,3-Dimethoxybutan-1-amine CAS No. 1860261-41-1

2,3-Dimethoxybutan-1-amine

Cat. No. B2384808
CAS RN: 1860261-41-1
M. Wt: 133.191
InChI Key: OIJTVQGTUJTGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethoxybutan-1-amine, also known as DMBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of butan-1-amine and contains two methoxy groups attached to the 2 and 3 positions of the butane chain.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxybutan-1-amine is not fully understood, but it is believed to act as a partial agonist at the serotonin receptor 5-HT2B. This results in increased serotonin signaling, which can have various effects on the brain and body.
Biochemical and Physiological Effects
2,3-Dimethoxybutan-1-amine has been shown to have various biochemical and physiological effects in animal studies. These include increased locomotor activity, decreased food intake, and altered sleep patterns. The compound has also been shown to increase dopamine levels in the brain, which may contribute to its effects on mood and behavior.

Advantages and Limitations for Lab Experiments

2,3-Dimethoxybutan-1-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research involving 2,3-Dimethoxybutan-1-amine. One area of interest is the study of its effects on other serotonin receptors and their associated signaling pathways. Another area of interest is the development of new compounds based on the structure of 2,3-Dimethoxybutan-1-amine that may have improved pharmacological properties. Additionally, further research is needed to better understand the potential risks and benefits of using 2,3-Dimethoxybutan-1-amine in laboratory experiments.

Synthesis Methods

The synthesis of 2,3-Dimethoxybutan-1-amine involves the reaction of 2,3-dimethoxybutanal with ammonia in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2,3-Dimethoxybutan-1-amine has been used in various scientific research applications, including the study of neurotransmitters and their receptors. The compound has been shown to bind to the serotonin receptor 5-HT2B, which is involved in the regulation of mood, appetite, and sleep. 2,3-Dimethoxybutan-1-amine has also been used in the study of the dopamine transporter, which plays a critical role in the regulation of dopamine levels in the brain.

properties

IUPAC Name

2,3-dimethoxybutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-5(8-2)6(4-7)9-3/h5-6H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJTVQGTUJTGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CN)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.